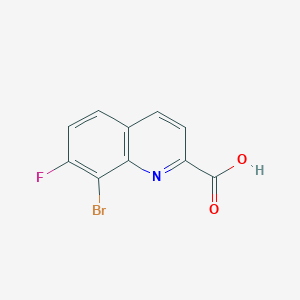

8-Bromo-7-fluoroquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

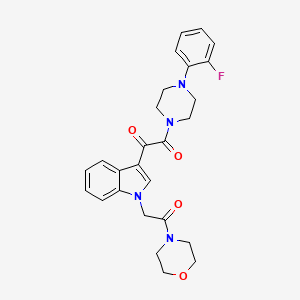

8-Bromo-7-fluoroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 . It is a powder in physical form . The compound contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of this compound includes 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine . It contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.06 . It is a powder in physical form . The compound is stored at room temperature .Scientific Research Applications

Metalation/Functionalization Sequences in Research

8-Bromo-7-fluoroquinoline-2-carboxylic acid derivatives have been extensively studied for metalation and functionalization. Specifically, 2-bromo-3-fluoroquinolines can be transformed into 3-fluoroquinoline-2-carboxylic acids through a sequence of halogen/metal permutation and then into 2-bromo-3-fluoroquinoline-4-carboxylic acids via deprotonation and carboxylation. These compounds can then be further reduced to yield 3-fluoroquinoline-4-carboxylic acids. This process demonstrates the versatility of these compounds in introducing functional groups at specific positions, offering a broad range of possibilities for synthesizing novel derivatives with potential applications in various fields of research (Ondi, Volle, & Schlosser, 2005).

Photolabile Protecting Groups

Photolabile Protecting Groups for Biological Messengers

this compound derivatives have also found utility as photolabile protecting groups. A notable application is in the domain of 'caged' compounds, where these derivatives show high efficiency. Specifically, 8-bromo-7-hydroxyquinoline (BHQ) has been identified to possess a high single photon quantum efficiency, making it a valuable candidate for use in vivo due to its sensitivity to multiphoton-induced photolysis. Its solubility, low fluorescence, and structural stability make it an ideal choice for caging biological messengers, a method pivotal in the study of dynamic biological systems (Fedoryak & Dore, 2002).

Antibacterial Properties

Antibacterial Applications in Research

The antibacterial properties of derivatives of this compound have been the subject of extensive research. These compounds, particularly the 8-nitrofluoroquinolone derivatives, have demonstrated notable antibacterial activity against a variety of bacterial strains. For example, derivatives with substituted primary amine appendages have shown promising activity against gram-positive and/or gram-negative strains, with certain derivatives displaying potent activity against specific strains like S. aureus. This illustrates the potential of these derivatives in the development of new antibacterial agents (Al-Hiari et al., 2007).

Safety and Hazards

The safety information for 8-Bromo-7-fluoroquinoline-2-carboxylic acid indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

8-bromo-7-fluoroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-8-6(12)3-1-5-2-4-7(10(14)15)13-9(5)8/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEPPCYRSMPNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)

![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)

![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)

![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)